4-(2-bromoethyl)-2,2-dimethyltetrahydro-2H-pyran
Description
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
4-(2-bromoethyl)-2,2-dimethyloxane |
InChI |
InChI=1S/C9H17BrO/c1-9(2)7-8(3-5-10)4-6-11-9/h8H,3-7H2,1-2H3 |
InChI Key |
NTPTZPGXPVRHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)CCBr)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoethyl)-2,2-dimethyloxane typically involves the bromination of 2,2-dimethyloxane. One common method is the reaction of 2,2-dimethyloxane with bromoethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of 4-(2-bromoethyl)-2,2-dimethyloxane can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-2,2-dimethyloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl-substituted oxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives of 2,2-dimethyloxane.
Oxidation Reactions: Products include oxides and brominated oxanes.
Reduction Reactions: Products include ethyl-substituted oxanes.
Scientific Research Applications
4-(2-Bromoethyl)-2,2-dimethyloxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of 4-(2-bromoethyl)-2,2-dimethyloxane involves its reactivity towards nucleophiles. The bromoethyl group acts as an electrophile, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the generation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Reactivity : The bromoethyl group in the target compound offers greater flexibility in nucleophilic substitution compared to bromomethyl (shorter chain) or bromoethoxy (ether-stabilized) derivatives .
- Steric Effects : The 2,2-dimethyl groups in the target compound reduce ring flexibility and may slow reactions requiring conformational changes, unlike less hindered analogs like 2-(bromomethyl)tetrahydro-2H-pyran .
- Applications : Bromoethyl and bromoethoxy derivatives are frequently used in cross-coupling reactions or as intermediates in drug synthesis, whereas bromobenzyloxy compounds (e.g., ) are employed in aromatic functionalization .
Physical and Chemical Properties
| Property | This compound | 2-(Bromomethyl)tetrahydro-2H-pyran | 2-(2-Bromoethoxy)tetrahydro-2H-pyran |
|---|---|---|---|
| Boiling Point (°C) | Not reported | Not reported | 140–142 (3 Torr) |
| Density (g/cm³) | Estimated 1.2–1.4 | ~1.3 | 1.38 (predicted) |
| Stability | Moderate (sensitive to light/moisture) | Similar | Similar |
| Solubility | Likely polar aprotic solvents | Ethyl acetate, DCM | DCM, THF |
Notes:
Biological Activity
4-(2-Bromoethyl)-2,2-dimethyltetrahydro-2H-pyran, a compound belonging to the pyran family, has garnered attention due to its potential biological activities. Pyrans are known for their diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : 4-bromo-2,2-dimethyltetrahydro-2H-pyran
- CAS Number : 1339437-32-9
- Molecular Formula : C7H13BrO
- Molecular Weight : 193.09 g/mol
The structure of the compound includes a bromine atom attached to the pyran ring, which may influence its reactivity and biological interactions.
Neuroprotective Effects
Recent studies have indicated that pyran derivatives exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease (AD). Research has shown that certain pyran-based compounds can modulate signaling pathways involved in neuronal survival and plasticity. For instance:
- Mechanism of Action : Compounds similar to this compound have been reported to activate the cAMP response element-binding protein (CREB) pathway, which is crucial for neuronal survival and memory formation .
- Case Study : A study on structurally related pyrans demonstrated their ability to enhance neurite outgrowth in neuronal cell cultures, suggesting potential therapeutic applications in neurodegeneration .
Antitumor Activity
Pyran derivatives have also shown promise in cancer research. The presence of bromine in the structure may enhance the compound's ability to interact with biological targets involved in tumor growth.
- Research Findings : In vitro studies have indicated that brominated pyrans can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
- Data Table : Below is a summary of the cytotoxic effects observed in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15 | Induces apoptosis |
| HeLa (cervical cancer) | 20 | Cell cycle arrest | |
| A549 (lung cancer) | 25 | Inhibition of proliferation |
Pharmacological Implications
The pharmacological profile of this compound suggests it could serve as a lead compound in drug development. The dual action on both neuroprotection and antitumor activity positions it as a versatile candidate for further research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-bromoethyl)-2,2-dimethyltetrahydro-2H-pyran, and how can purity be optimized?
- Methodology : The compound is typically synthesized via halogenation of 2,2-dimethyltetrahydro-2H-pyran derivatives. Bromination can be achieved using reagents like N-bromosuccinimide (NBS) or HBr in the presence of peroxides, with THF or DCM as solvents at controlled temperatures (0–25°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Key signals include the bromoethyl group (δ 3.4–3.6 ppm for CH2Br, triplet; δ 35–40 ppm for C-Br in 13C NMR) and the 2,2-dimethyl groups (δ 1.2–1.4 ppm, singlet) .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]+ at m/z 235 (C9H16BrO+) and fragmentation peaks at m/z 155 (loss of BrCH2CH2) .
Q. What are the common reactivity patterns of the bromoethyl moiety in this compound?
- Nucleophilic Substitution : The bromine atom is susceptible to substitution with nucleophiles (e.g., amines, thiols) under mild conditions (e.g., K2CO3 in DMF, 50°C) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh3)4 as a catalyst .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in reactions involving this compound?
- Catalyst Design : Copper(II)–bisphosphine complexes (e.g., L3 in ) induce >90% diastereoselectivity in allylic alkylation by stabilizing transition states via π-π interactions .
- Solvent Effects : Polar aprotic solvents (e.g., THF) favor axial attack, while nonpolar solvents (toluene) enhance equatorial selectivity .
Q. Why do similar reactions with this compound yield contradictory regiochemical outcomes?
- pH Influence : Acidic conditions (pH < 6) favor bromoethyl hydrolysis to a diol, while basic conditions (pH > 10) promote elimination to form an alkene .
- Temperature : Elevated temperatures (>60°C) accelerate radical pathways, leading to unexpected byproducts (e.g., cyclized derivatives) .
Q. What mechanistic insights explain the bromine atom's role in cross-coupling reactions?
- Oxidative Addition : Pd(0) catalysts oxidatively add to the C-Br bond, forming a Pd(II) intermediate. This step is rate-determining in Suzuki couplings .
- Leaving Group Ability : Bromine’s moderate electronegativity balances reactivity and stability, making it preferable over chlorine or iodine in certain catalytic systems .
Applications in Academic Research
Q. How is this compound utilized as a building block in drug discovery?
- Case Study : It serves as a key intermediate in synthesizing statin analogs (e.g., pitavastatin derivatives) by introducing hydrophobic side chains via bromoethyl substitution .
- Table 1 : Comparison of Halogenated Derivatives
| Halogen | Reactivity (Relative Rate) | Selectivity in SN2 |
|---|---|---|
| Br | 1.0 | High |
| Cl | 0.3 | Moderate |
| I | 1.5 | Low |
| Source: Adapted from |
Q. What challenges arise when scaling up the synthesis of this compound?
- Safety : Exothermic bromination requires precise temperature control (<10°C) to avoid runaway reactions .
- Yield Optimization : Continuous flow reactors improve mixing and heat transfer, achieving 85% yield at 100 g scale vs. 70% in batch .
Data Contradiction Analysis
- pH-Dependent Hydrolysis : shows divergent products at varying pH levels. Researchers must rigorously control pH during hydrolysis to avoid unintended diol/alkene mixtures.
- Catalyst Variability : Diastereoselectivity discrepancies in vs. 14 highlight the need to screen ligands (e.g., chiral bisphosphines) for specific reaction systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
